Vanillylmandelic Acid

Analytical Chemistry Method Validation Chromatography

Procure authentic Vanillylmandelic Acid (VMA) reference standard to ensure assay accuracy in neuroblastoma monitoring. Substitution with HVA compromises diagnostic validity—VMA exhibits distinct retention (6.6 min vs. HVA 9.5 min) and superior early-stage sensitivity. Our pharmacopeia-traceable (USP/EP) material guarantees accurate calibration, avoiding the analytical recovery and specificity gaps of lower-grade alternatives.

Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
CAS No. 55-10-7
Cat. No. B195454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillylmandelic Acid
CAS55-10-7
Synonyms4 Hydroxy 3 Methoxymandelic Acid
4-Hydroxy-3-Methoxymandelic Acid
Acid, 4-Hydroxy-3-Methoxymandelic
Acid, Methoxyhydroxymandelic
Acid, Vanillylmandelic
Acid, Vanilmandelic
Methoxyhydroxymandelic Acid
Vanillylmandelic Acid
Vanilmandelic Acid
Molecular FormulaC9H10O5
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(C(=O)O)O)O
InChIInChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)
InChIKeyCGQCWMIAEPEHNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble in water
Sparingly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Vanillylmandelic Acid (VMA) 55-10-7: Catecholamine Metabolite Reference Standard for Analytical and Clinical Diagnostics


Vanillylmandelic acid (VMA; CAS 55-10-7) is an aromatic hydroxycarboxylic acid and the primary end-stage urinary metabolite of the catecholamines epinephrine and norepinephrine [1]. It serves as a critical analytical reference standard and biomarker for neuroendocrine tumors, particularly neuroblastoma and pheochromocytoma, where urinary VMA levels correlate with catecholamine-secreting tumor burden [2]. As a defined chemical entity, VMA is supplied as a high-purity reference material for method development, validation, and quality control in clinical laboratories, with traceability to pharmacopeial standards (USP/EP) [3].

Why Generic Vanillylmandelic Acid Substitution Introduces Quantifiable Analytical and Clinical Risk


The substitution of Vanillylmandelic Acid with a closely related analog such as Homovanillic Acid (HVA), or the use of a lower-grade material, cannot be performed without incurring demonstrable analytical and diagnostic performance penalties. HVA and VMA exhibit distinct chromatographic retention times, requiring separate analytical method validation [1]. More critically, VMA and HVA have divergent diagnostic sensitivities and specificities in neuroblastoma and pheochromocytoma, with VMA demonstrating superior sensitivity in early-stage neuroblastoma [2], while HVA shows higher sensitivity in advanced disease [3]. The HVA-to-VMA ratio carries independent prognostic significance [4]. Therefore, substituting VMA for HVA or vice versa compromises the diagnostic validity of established clinical algorithms and prevents accurate monitoring of disease progression.

Quantitative Evidence Guide: Differentiating Vanillylmandelic Acid (VMA) from Comparators in Analytical and Clinical Contexts


Chromatographic Resolution: VMA vs. HVA Retention Time Differentiation for HPLC-UV Method Validation

In a validated HPLC-UV method for the simultaneous quantification of VMA and HVA in urine samples, the two metabolites were effectively resolved, demonstrating distinct retention times. The retention time for VMA was 6.6 minutes, while HVA eluted at 9.5 minutes, enabling baseline separation and accurate quantification of both analytes without interference [1].

Analytical Chemistry Method Validation Chromatography

Diagnostic Sensitivity in Neuroblastoma: VMA Superiority in Early-Stage Disease

In neuroblastoma screening, the diagnostic sensitivity of VMA and HVA differs by disease stage. VMA is a more sensitive marker in early-stage neuroblastoma, whereas HVA exhibits higher sensitivity in advanced, clinically overt disease [1]. The establishment of an HVA cut-off level is virtually impossible due to its low sensitivity in early disease [2]. In contrast, VMA sensitivity is high, and the combination of VMA and HVA provides minimal additional benefit over VMA alone in early detection [2].

Clinical Diagnostics Oncology Biomarkers

Analytical Recovery from Urine Matrix: VMA Demonstrates Higher and More Consistent Recovery than HVA

In a comparative evaluation of three direct HPLC methods for urinary catecholamine metabolites, the analytical recovery of VMA from urine samples was superior and more consistent compared to that of HVA. VMA recoveries ranged from 97% to 114%, while HVA recoveries were significantly lower and more variable, ranging from 80% to 95% [1]. This indicates that VMA is less susceptible to matrix effects and exhibits more robust analytical performance in complex biological matrices.

Analytical Chemistry Method Validation Clinical Chemistry

Diagnostic Accuracy for Pheochromocytoma: VMA Demonstrates High Specificity but Inferior Sensitivity Compared to Metanephrines

In a head-to-head comparative study of 159 outpatients tested for pheochromocytoma, urinary VMA demonstrated a sensitivity of 72% (18 of 25 patients; 95% CI 51–88%) and a specificity of 96% (130 of 134; 95% CI 91–98%) [1]. In contrast, urinary free metanephrines exhibited a sensitivity of 100% (25 of 25; 95% CI 86–100%) and a specificity of 94% (116 of 123; 95% CI 89–98%) [1]. The area under the ROC curve for urinary VMA was 0.846 (95% CI 0.778–0.900), significantly lower than the 0.993 (95% CI 0.962–0.999) for urinary free metanephrines (p = 0.002) [1]. A more recent cohort study of 491 patients with adrenal tumors established an optimal diagnostic threshold of 29.40 µg/24 h for VMA, yielding a sensitivity of 85% and specificity of 91% [2].

Endocrinology Clinical Diagnostics Biomarkers

Prognostic Significance of HVA-to-VMA Ratio in Neuroblastoma

The ratio of Homovanillic Acid (HVA) to Vanillylmandelic Acid (VMA) in urine provides independent prognostic information in neuroblastoma. Neuroblastoma patients with an HVA-to-VMA ratio of less than 1 or greater than 2 have an unfavorable prognosis compared to those with intermediate ratios [1]. This ratio-based stratification highlights the distinct and complementary biological information provided by each metabolite and underscores the necessity of measuring both VMA and HVA for accurate risk assessment.

Oncology Prognostic Biomarkers Clinical Chemistry

LC-MS/MS Analytical Performance: VMA vs. HVA Precision and Linearity in Clinical Validation

A validated LC-MS/MS method for urinary VMA and HVA demonstrated distinct analytical performance characteristics. The calibration range for VMA was 4.44–800 µmol/L, and for HVA was 4.61–830 µmol/L [1]. Intra-day precision (CV%) for VMA was 5–6%, compared to 7–8% for HVA at low and high QC levels. Inter-day precision for VMA was 2–7%, while HVA showed 3–7% [1]. The method demonstrated high diagnostic accuracy when applied to 120 clinical samples, with interchangeable results between laboratories (p = 0.15 for VMA, p = 0.73 for HVA) [1].

Analytical Chemistry Mass Spectrometry Method Validation

Optimal Application Scenarios for Vanillylmandelic Acid (VMA) Reference Material and Diagnostic Testing


Clinical Laboratory Method Validation and Quality Control for Neuroblastoma Monitoring

VMA reference standards are essential for the development, validation, and routine quality control of LC-MS/MS and HPLC assays used to monitor neuroblastoma patients. The quantifiable differences in retention time (6.6 min for VMA vs. 9.5 min for HVA) [1] and analytical recovery (97–114% for VMA vs. 80–95% for HVA) [2] necessitate the use of authentic VMA material to ensure accurate calibration and method performance. Traceability to pharmacopeial standards (USP/EP) is critical for regulatory compliance and inter-laboratory harmonization [3].

Differential Diagnosis of Pediatric Neuroendocrine Tumors

VMA measurement, in conjunction with HVA, is indicated for the initial diagnostic workup and longitudinal monitoring of pediatric patients suspected of having neuroblastoma. The distinct stage-dependent sensitivities of VMA (superior in early-stage disease) and HVA (superior in advanced disease) [4] necessitate the use of both biomarkers. The HVA-to-VMA ratio provides additional prognostic stratification, with ratios <1 or >2 indicating an unfavorable prognosis [5].

Ancillary Confirmation in Pheochromocytoma/Paraganglioma (PPGL) Diagnostic Algorithms

While urinary free metanephrines offer superior diagnostic accuracy for PPGL (sensitivity 100% vs. VMA 72%; AUC 0.993 vs. 0.846) [6], VMA measurement retains utility as an ancillary test, particularly when metanephrine results are equivocal or in resource-limited settings. The high specificity of VMA (96% [6]) supports its role in confirming true-positive cases. Laboratories should procure VMA reference materials to maintain this assay for confirmatory testing and for monitoring patients with known VMA-secreting tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanillylmandelic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.